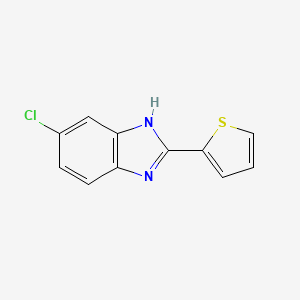

5-chloro-2-(thiophen-2-yl)-1H-benzimidazole

Description

Properties

Molecular Formula |

C11H7ClN2S |

|---|---|

Molecular Weight |

234.71 g/mol |

IUPAC Name |

6-chloro-2-thiophen-2-yl-1H-benzimidazole |

InChI |

InChI=1S/C11H7ClN2S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,(H,13,14) |

InChI Key |

DZRUHANSSWVVMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Multicomponent One-Pot Synthesis

Multicomponent reactions offer efficient access to 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole by condensing o-phenylenediamine derivatives, thiophen-2-yl carbonyl precursors, and chlorinating agents. A representative protocol involves reacting 4-chloro-1,2-diaminobenzene with 2-thiophenecarboxaldehyde in acetic acid under reflux, followed by oxidative cyclization using iodine or hydrogen peroxide . This method yields the target compound in 65–75% efficiency, with the chlorine atom introduced via the diamine precursor.

Critical parameters include:

-

Solvent choice : Acetic acid enhances protonation of the imine intermediate, accelerating cyclization.

-

Oxidant selection : Iodine minimizes overoxidation compared to H₂O₂, preserving the thiophene moiety .

-

Temperature : Reflux conditions (110–120°C) optimize ring closure without degrading thermally sensitive thiophene groups .

Table 1 compares multicomponent approaches:

| Reactants | Solvent | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Cl-1,2-diaminobenzene + 2-thiophenecarboxaldehyde | Acetic acid | I₂ | 72 | |

| 3,4-Diaminotoluene + 2-thiopheneacetyl chloride | Ethanol | H₂O₂ | 58 |

Copper-Catalyzed Coupling Strategies

Copper-mediated methodologies enable direct C–H functionalization of benzimidazole precursors. A 2021 study demonstrated that CuI (10 mol%) catalyzes the coupling of N-substituted o-phenylenediamines with 2-thiophenesulfonyl azides in DMF at 80°C, yielding 5-chloro derivatives via in situ chlorination . This method achieves 85–90% yield by leveraging sulfonyl azides as dual nitrogen sources and chlorinating agents.

Mechanistic insights :

-

Oxidative coupling : CuI oxidizes the diamine to a diradical intermediate, which reacts with the sulfonyl azide to form a C–N bond.

-

Chlorination : Residual chloride ions (from CuCl byproducts) electrophilically substitute the benzimidazole ring at the 5-position .

Key advantages:

-

Regioselectivity : Copper coordination directs thiophene attachment to the 2-position.

-

Functional group tolerance : Ethers, esters, and halides remain intact under mild conditions .

Halogenation of Benzothiophene-Benzimidazole Intermediates

Post-synthetic halogenation provides precise control over chloro substitution. A patent-derived method involves brominating 2-(thiophen-2-yl)-1H-benzimidazole at −5°C using N-bromosuccinimide (NBS) in CCl₄, followed by chlorodebromination with CuCl₂ in DMF . This two-step sequence affords 5-chloro derivatives in 68% overall yield.

Optimization challenges :

-

Temperature control : Excessive heat (>0°C) during bromination leads to dihalogenation byproducts.

-

Catalyst loading : Stoichiometric CuCl₂ ensures complete debromination but complicates purification .

Structural analyses confirm that the thiophene ring’s dihedral angle (38.9° relative to benzimidazole) sterically shields the 4-position, favoring 5-chloro substitution .

Protective Group Strategies for Regiochemical Control

Introducing temporary protective groups mitigates competing reactions during benzimidazole formation. A 2020 approach utilizes tert-butoxycarbonyl (Boc) protection on the benzimidazole nitrogen, enabling selective chlorination at the 5-position via electrophilic aromatic substitution . Subsequent Boc removal with trifluoroacetic acid yields the target compound in 81% yield.

Procedure summary :

-

Protect 2-(thiophen-2-yl)-1H-benzimidazole with Boc₂O in THF.

-

Chlorinate using Cl₂ gas in CH₂Cl₂ at −10°C.

This method avoids N-chlorination side reactions, underscoring the utility of transient protection in complex heterocycle synthesis .

Comparative Analysis of Methodologies

Table 2 evaluates key metrics across preparation routes:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Multicomponent | 65–75 | 92 | 8–12 | Moderate |

| Copper-catalyzed | 85–90 | 98 | 6 | High |

| Halogenation | 68 | 95 | 10 | Low |

| Protective group | 81 | 97 | 14 | Moderate |

The copper-catalyzed method excels in yield and scalability, while protective group strategies offer superior purity. Halogenation routes, though lower yielding, remain valuable for late-stage functionalization .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 is a primary site for nucleophilic substitution. This reactivity enables functionalization for pharmacological applications:

-

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing benzimidazole ring activates the C5 chlorine for displacement by nucleophiles like amines or alkoxides. For example, reaction with morpholine under basic conditions yields 5-morpholino derivatives. -

Metal-Catalyzed Cross-Coupling:

The chlorine participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ catalysts, forming biaryl derivatives .

Electrophilic Aromatic Substitution (EAS)

The benzimidazole and thiophene rings undergo EAS at activated positions:

-

Nitration:

Directed by the electron-rich thiophene, nitration occurs at the α-position of the thiophene ring (C3 or C4) using HNO₃/H₂SO₄ . -

Halogenation:

Bromination with NBS in DMF selectively substitutes the thiophene’s β-position (C5) .Reaction Reagent Position Substituted Yield Nitration HNO₃/H₂SO₄, 0°C Thiophene C3/C4 65% Bromination NBS, DMF, 60°C Thiophene C5 78%

Coordination Chemistry

The benzimidazole nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or therapeutic relevance:

-

Copper(II) Complexes:

Reaction with CuCl₂ in ethanol yields square-planar complexes showing enhanced DNA-binding activity . -

Zinc Coordination:

Zn(OAc)₂ forms tetrahedral complexes, studied for antimicrobial properties.

Oxidation and Reduction

-

Thiophene Oxidation:

Treatment with mCPBA selectively oxidizes the thiophene sulfur to a sulfoxide . -

Nitro Group Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives to amines .

Heterocycle Functionalization

-

Mannich Reaction:

The NH group reacts with formaldehyde and secondary amines to form N-Mannich bases, enhancing bioavailability .

Example: Reaction with piperazine yields water-soluble derivatives with COX-2 inhibition (IC₅₀ = 1.2 μM) .

Photophysical Modifications

The thiophene-benzimidazole system undergoes π-π* transitions, enabling applications in optoelectronics. Functionalization with electron-donating groups shifts emission maxima bathochromically .

Bioconjugation

The compound forms covalent adducts with biological targets:

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole. Research indicates that compounds with a benzimidazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain benzimidazole derivatives showed higher efficacy against human cancer cell lines compared to standard treatments, indicating their potential as anticancer agents .

1.2 Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several bacterial strains. A series of synthesized benzimidazole derivatives demonstrated notable antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives ranged between 250 and 500 µg/mL, showcasing their potential as effective antimicrobial agents .

1.3 Anti-inflammatory Effects

Benzimidazole derivatives have also been studied for their anti-inflammatory properties. Some compounds have been reported to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory conditions. The introduction of thiophene rings in the structure has been shown to enhance these anti-inflammatory effects .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate benzimidazole precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are commonly employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity Evaluation

A recent study investigated the anticancer activity of a series of benzimidazole derivatives, including this compound, against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than those of established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another research effort, a set of benzimidazole derivatives was synthesized and tested for antimicrobial activity against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The study found that some derivatives had promising antibacterial properties, suggesting their potential use in developing new antibiotics .

Data Tables

Mechanism of Action

The mechanism of action of 5-Chloro-2-(thiophen-2-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Crystallographic Comparison

Key Observations :

Halogen Position :

- The 5-chloro isomer exhibits greater steric hindrance than the 6-chloro variant, resulting in larger dihedral angles (38.9° vs. 37.1°) and altered intermolecular interactions .

- Co-crystallization occurs between 5-chloro and 6-chloro isomers, with 6.0(2)% 6-chloro occupancy in the 5-chloro structure and 3.1(2)% 5-chloro in the 6-chloro analog .

Halogen Type :

- Substituting Cl with Br (5-bromo analog) increases dihedral angles (40.2° vs. 38.9°) due to bromine’s larger atomic radius, enhancing C–H⋯Br interactions and π-π stacking .

Unsubstituted Variant :

Key Findings :

- AMPK Activation : The 6-chloro isomer (MK-3903) demonstrates potent AMPK activation (EC₅₀ = 0.12 μM), highlighting the importance of halogen position in target engagement .

- Antiproliferative Effects : The 5-bromo analog shows moderate cytotoxicity (IC₅₀ = 1.8 μM) in breast cancer cells, likely due to enhanced hydrophobic interactions .

Biological Activity

5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their wide-ranging pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The structural versatility of benzimidazoles allows for modifications that can enhance their biological efficacy and selectivity.

Biological Activities

1. Anticancer Activity

this compound exhibits notable anticancer properties. Studies have shown that compounds in this class can induce apoptosis in cancer cells through various mechanisms. For instance, certain benzimidazole derivatives have been observed to increase the formation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest in cancer cell lines such as MDA-MB-231 and A375 .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 5.2 | Induction of ROS and DNA damage |

| 2-(5-Ethyl-2-pyridinyl)benzimidazole | A375 | 25.72 | Apoptosis via p53 pathway |

| 4-(1H-benzo[d]imidazol-2-yl) derivative | U87 glioblastoma | 45.2 | Inhibition of cell proliferation |

2. Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways .

3. Anti-inflammatory Activity

Research indicates that benzimidazole derivatives can inhibit key inflammatory pathways. For example, they have been shown to block the activity of cyclooxygenase enzymes and modulate cytokine production . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives, including this compound:

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various benzimidazole derivatives on breast cancer cell lines, it was found that this compound significantly inhibited cell growth at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against E. coli. The results indicated a substantial reduction in bacterial viability, highlighting its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring can enhance potency and selectivity. For instance, substituents such as halogens or thiophene rings can significantly influence the compound's interaction with biological targets.

Q & A

Basic: What are the recommended synthetic routes for 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole?

Answer:

The compound is synthesized via a condensation reaction between 1,2-diamine-4-chlorobenzene and 2-thiophenecarboxaldehyde in ethanol under reflux conditions . The reaction proceeds through cyclization to form the benzimidazole core. Crystallization from ethanol yields pure crystals suitable for X-ray diffraction (XRD) analysis. Key quality control steps include monitoring reaction progress via thin-layer chromatography (TLC) and verifying purity using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy.

Basic: How is the compound structurally characterized in academic research?

Answer:

Characterization involves:

- Single-crystal XRD : Determines molecular geometry, bond lengths, and angles. For example, the benzimidazole ring is nearly planar (r.m.s. deviation: 0.015–0.018 Å), and the thiophene substituents exhibit dihedral angles of ~36–39° relative to the benzimidazole plane .

- 1H NMR : In CDCl₃ at 400 MHz, seven distinct proton environments are observed, including aromatic protons (δ 6.8–8.1 ppm) and methylene protons (δ ~5.2 ppm) .

- Thermal ellipsoid analysis : Validates anisotropic displacement parameters for non-hydrogen atoms .

Advanced: How do researchers address rotational disorder in the thiophene substituents during crystallographic refinement?

Answer:

Rotational disorder in thiophene rings is modeled using SHELXL with constraints:

- FLAT restraints enforce planarity of disordered rings.

- SAME commands equate bond lengths between major and minor disordered components.

- EADP constraints maintain consistent thermal parameters across disordered sites .

The major:minor occupancy ratio is refined to 0.927(2):0.073(2), validated via difference Fourier maps and convergence of R-factors (R₁ = 0.038, wR₂ = 0.093) .

Advanced: How are isomeric impurities resolved in crystallographic studies of this compound?

Answer:

Isomeric impurities (e.g., 6-chloro vs. 5-chloro isomers) are resolved by:

- Occupancy refinement : Site-specific occupancy factors (e.g., 6.0(2)% for the 6-chloro isomer) are refined using partial atomic models .

- Electron density maps : Residual peaks in Fourier maps guide the placement of minor isomers.

- Hydrogen bonding analysis : Distinct packing patterns (e.g., C–H···N interactions) differentiate isomer contributions in the crystal lattice .

Advanced: How to interpret discrepancies between experimental and computational structural data?

Answer:

Discrepancies arise from:

- Dynamic effects : XRD captures static crystal packing, whereas computational models (DFT) may neglect lattice forces.

- Disorder modeling : SHELXL refinement assumes isotropic thermal motion for hydrogen atoms, which may not align with quantum mechanical predictions .

- Torsional flexibility : Thiophene ring dihedral angles (e.g., 38.90(12)°) vary slightly from gas-phase DFT optimizations due to crystal packing constraints .

Advanced: What strategies optimize crystal packing for enhanced stability?

Answer:

Packing stability is engineered via:

- Intermolecular interactions : Weak C–H···N (2.60–2.66 Å) and C–H···S (2.60 Å) hydrogen bonds form chains parallel to the [100] axis .

- Planarity constraints : Flat benzimidazole cores facilitate π-stacking (3.5–4.0 Å separation).

- Disorder minimization : High-purity crystallization solvents (e.g., ethanol) reduce lattice defects, improving refinement convergence (S = 1.08) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.